

AH 8529: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: AH 8529

Cat. No.: B162177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **AH 8529**, an analytical reference standard structurally categorized as an opioid. The information is intended to support research, formulation development, and further investigation of this compound.

Core Physicochemical Properties

AH 8529 is a crystalline solid with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	41805-00-9
Molecular Formula	C ₁₆ H ₂₃ ClN ₂ O
Formula Weight	294.8 g/mol
Purity	≥98%
Formulation	A crystalline solid

Quantitative Solubility Data

The solubility of **AH 8529** has been determined in several common laboratory solvents. The quantitative data is presented in the following table for ease of comparison.

Solvent System	Solubility
Dimethylformamide (DMF)	50 mg/mL
Dimethyl sulfoxide (DMSO)	30 mg/mL
Ethanol	50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL

Experimental Protocols for Solubility Determination

While the precise methods used to generate the above data are not publicly detailed, this section outlines standard protocols for kinetic and thermodynamic solubility assays that are widely accepted in the pharmaceutical sciences. These methods are suitable for determining the solubility of compounds like **AH 8529**.

Kinetic Solubility Assay Protocol

This method is often used in early drug discovery for rapid assessment of solubility.

- **Preparation of Stock Solution:** A stock solution of **AH 8529** is prepared by dissolving the compound in 100% DMSO to a high concentration (e.g., 10-20 mM).
- **Assay Plate Preparation:** A small aliquot of the DMSO stock solution is added to a 96-well microtiter plate.
- **Addition of Aqueous Buffer:** An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.
- **Incubation and Shaking:** The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to

occur.

- Detection and Quantification: The amount of soluble compound is determined. Common methods include:
 - Nephelometry: Measures the turbidity of the solution caused by precipitated compound.
 - UV-Vis Spectroscopy: The plate is filtered or centrifuged to remove any precipitate. The concentration of the compound in the clear supernatant is then determined by measuring its UV absorbance at a specific wavelength (λ_{max} for **AH 8529** is 234 nm) and comparing it to a standard curve.
 - LC-MS/MS: For higher sensitivity and specificity, the supernatant can be analyzed by liquid chromatography-tandem mass spectrometry.

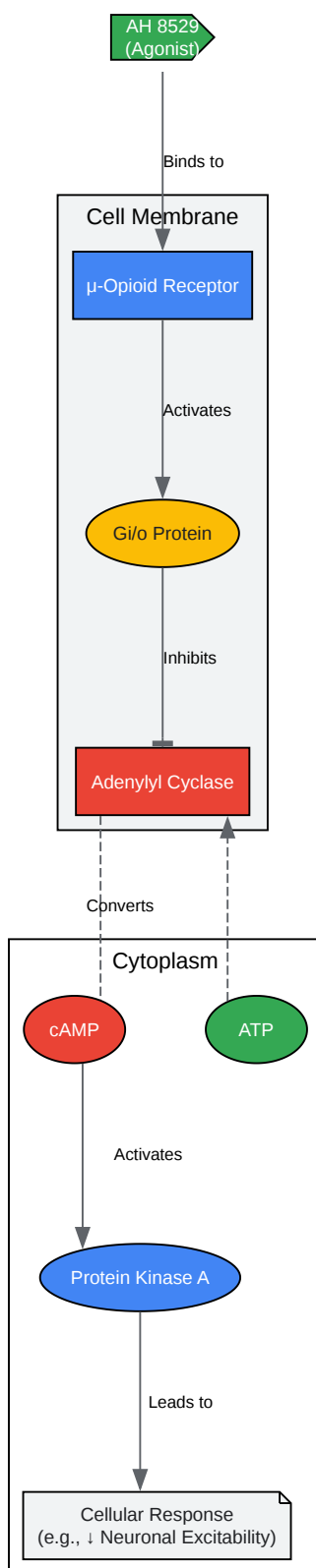
Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.

- Preparation of Saturated Solution: An excess amount of solid **AH 8529** is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH).
- Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
- Separation of Solid and Liquid Phases: The suspension is filtered through a low-binding filter (e.g., 0.22 μm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **AH 8529** in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV, by comparing the response to a standard curve of known concentrations.

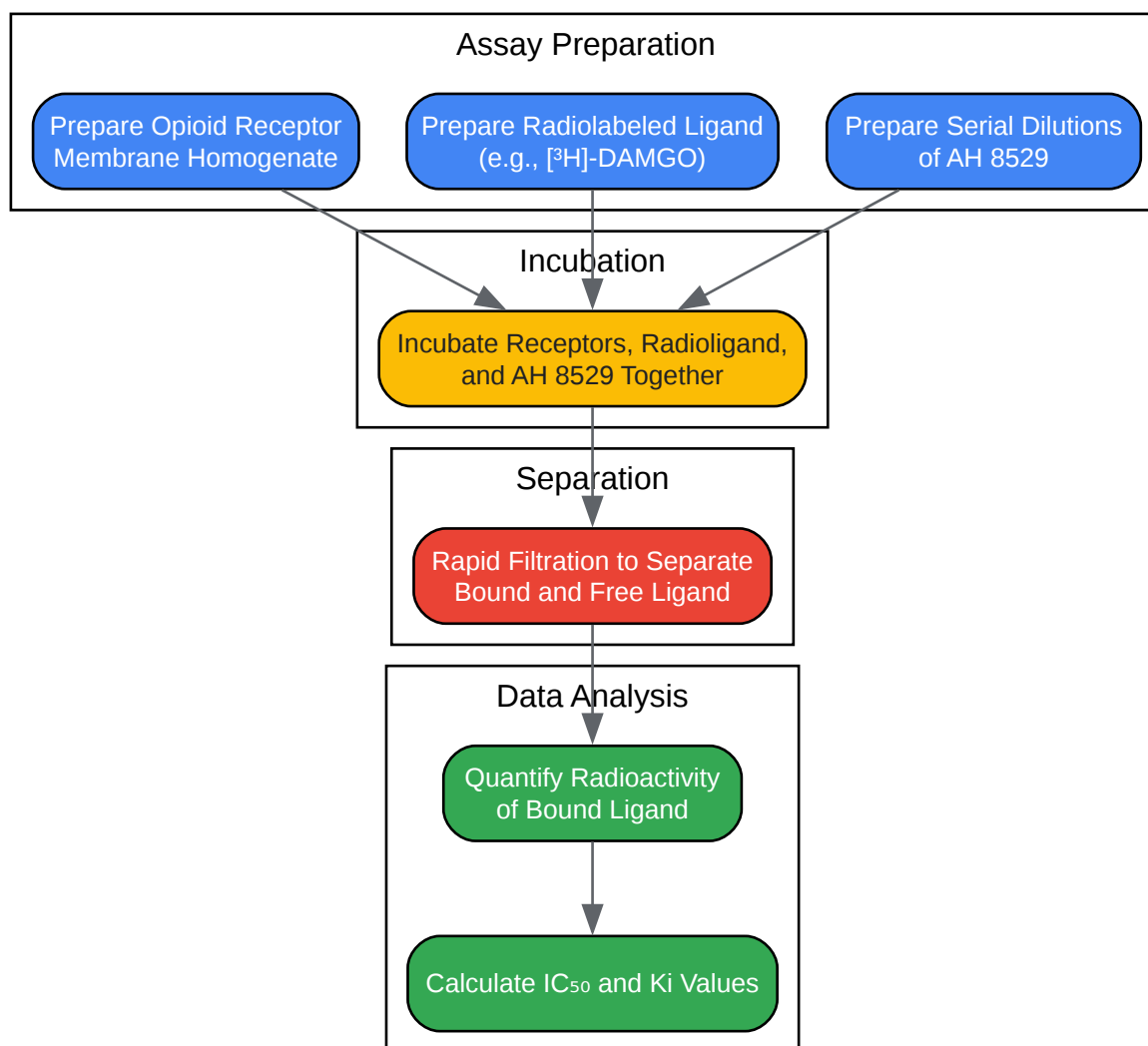
Visualizations: Signaling Pathways and Experimental Workflows

As the physiological and toxicological properties of **AH 8529** are not yet fully characterized, the following diagrams illustrate a plausible signaling pathway and a standard experimental workflow for a compound categorized as an opioid.^[1]



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Simplified μ-Opioid Receptor Signaling Pathway.



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Workflow for a Competitive Opioid Receptor Binding Assay.

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References

- 1. researchgate.net [researchgate.net]

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